molecular formula C17H18Cl2N2 B1581668 1-(4,4'-Dichlorobenzhydryl)piperazine CAS No. 27469-61-0

1-(4,4'-Dichlorobenzhydryl)piperazine

Cat. No.: B1581668
CAS No.: 27469-61-0
M. Wt: 321.2 g/mol
InChI Key: PTLFMGDNZYQISN-UHFFFAOYSA-N
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Description

1-(4,4’-Dichlorobenzhydryl)piperazine is a chemical compound with the molecular formula C₁₇H₁₈Cl₂N₂ and a molecular weight of 321.24 g/mol . It is also known by its IUPAC name, 1-[bis(4-chlorophenyl)methyl]piperazine . This compound is characterized by the presence of two chlorine atoms attached to the benzhydryl group, which is further connected to a piperazine ring. It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4,4’-Dichlorobenzhydryl)piperazine typically involves the reaction of piperazine with 4,4’-dichlorobenzhydrol. One common method includes heating piperazine with 4,4’-dichlorobenzhydrol in the presence of a solvent such as toluene . The reaction is carried out at elevated temperatures, often around 80°C, and may require refluxing for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4,4’-Dichlorobenzhydryl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4,4’-Dichlorobenzhydryl)piperazine involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity . The exact pathways and targets can vary depending on the specific application and context of use. For example, in medicinal research, it may interact with neurotransmitter receptors, influencing neurological functions .

Properties

IUPAC Name

1-[bis(4-chlorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLFMGDNZYQISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301336
Record name 1-[bis(4-chlorophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27469-61-0
Record name 27469-61-0
Source DTP/NCI
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Record name 1-[bis(4-chlorophenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[bis(4-chlorophenyl)methyl]piperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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